molecular formula C5H5N3O2S B13668548 N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13668548
M. Wt: 171.18 g/mol
InChI Key: PHTQSMAPEHEXPU-UHFFFAOYSA-N
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Description

N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a formyl (-CHO) substituent at the 5th position of the heterocyclic ring and an acetamide (-NHCOCH₃) group at the 2nd position (Figure 1). The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The formyl group introduces polarity and reactivity, distinguishing it from analogs with alkyl, aryl, or sulfur-based substituents.

Properties

Molecular Formula

C5H5N3O2S

Molecular Weight

171.18 g/mol

IUPAC Name

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10)

InChI Key

PHTQSMAPEHEXPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-(5-carboxy-1,3,4-thiadiazol-2-yl)acetamide.

    Reduction: N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of 1,3,4-thiadiazole-acetamide derivatives are heavily influenced by substituents at the 5th position. Key analogs and their properties are summarized below:

Table 1: Comparative Physicochemical Properties of Selected Thiadiazole-Acetamide Derivatives
Compound Substituent at Position 5 Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide Formyl (-CHO) Not reported Not reported Aldehyde, acetamide -
N-(5-(4-Chlorobenzyl)thio-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio 132–134 74 Thioether, phenoxy
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio (-SCH₃) 158–160 79 Thioether
Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) Sulfamoyl (-SO₂NH₂) 258–259 (decomposes) - Sulfonamide
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide Benzyl Not reported Not reported Aromatic, thiophene
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide Ethyl Not reported Not reported Fluorophenyl

Key Observations :

  • Formyl Group Impact: The formyl substituent is highly polar and reactive, likely reducing thermal stability compared to non-polar groups like methylthio or benzyl. This may result in lower melting points (e.g., vs. 158–160°C for methylthio derivatives ).
  • Sulfamoyl Group (Acetazolamide) : Acetazolamide’s sulfonamide moiety confers strong carbonic anhydrase inhibitory activity, making it clinically relevant for glaucoma and epilepsy . The formyl group’s aldehyde functionality, in contrast, may enable nucleophilic interactions or act as a synthetic intermediate.
Anticancer Activity
  • Thioether Derivatives : Compounds with (4-chlorobenzyl)thio (5e) or methylthio (5f) groups exhibit moderate anticancer activity, likely due to hydrophobic interactions with cellular targets .
  • Aryl-Substituted Analogs : N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) demonstrated potent anticancer effects against breast cancer (MCF-7) cells, with IC₅₀ values comparable to doxorubicin .
  • Formyl Derivative Potential: The formyl group’s electrophilicity may enhance binding to nucleophilic residues in enzymes (e.g., kinases or proteases), though direct anticancer data are lacking.
Apoptosis and Enzyme Inhibition
  • Thiadiazole-Thioacetamides : Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), attributed to π-π interactions and hydrogen bonding .
  • Acetazolamide : Inhibits carbonic anhydrase by coordinating zinc ions via its sulfonamide group . The formyl group lacks this metal-chelating ability but may interact with lysine or arginine residues.

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